2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. The compound was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.
Mécanisme D'action
Diflunisal inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. Diflunisal has a longer half-life than other 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acids, which allows for less frequent dosing and may reduce the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
Diflunisal has been shown to reduce pain, inflammation, and fever in various animal models and human studies. It has also been shown to have a protective effect on the liver and may have potential as a chemopreventive agent against certain types of cancer. Diflunisal has been shown to have a long half-life, with a duration of action of up to 12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Diflunisal has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a long half-life, which allows for less frequent dosing and reduces the risk of variability between experiments. However, Diflunisal has limitations as well. It is not suitable for use in cell culture experiments due to its insolubility in aqueous solutions. In addition, Diflunisal has been shown to have a toxic effect on certain cell types at high concentrations.
Orientations Futures
There are several future directions for the study of Diflunisal. One area of interest is the potential use of Diflunisal as a chemopreventive agent against certain types of cancer. Another area of interest is the development of novel formulations of Diflunisal that improve its solubility and bioavailability. Additionally, the use of Diflunisal in combination with other drugs for the treatment of inflammatory conditions is an area of active research.
Conclusion:
In conclusion, Diflunisal is a promising candidate for the treatment of various inflammatory conditions. Its selective inhibition of COX-2 makes it a potentially safer alternative to other 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acids. Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. While it has several advantages for use in laboratory experiments, it also has limitations that must be taken into account. There are several future directions for the study of Diflunisal, including its potential use as a chemopreventive agent and the development of novel formulations.
Méthodes De Synthèse
The synthesis of Diflunisal involves the condensation of 2-hydroxybenzoic acid with diphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to form the final product. The purity of Diflunisal can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation, pain, and fever. Diflunisal is a selective inhibitor of COX-2, which is the isoform that is primarily responsible for inflammation. This makes Diflunisal a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.
Propriétés
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-16-11-12-18(17(13-16)21(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23H,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYMRYCHPFRXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.